molecular formula C7H10N2O B1330575 1-Hydroxy-3,5-dimethylpyridin-4-imine CAS No. 76139-65-6

1-Hydroxy-3,5-dimethylpyridin-4-imine

Cat. No.: B1330575
CAS No.: 76139-65-6
M. Wt: 138.17 g/mol
InChI Key: MCEGLEZWTMEYSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-3,5-dimethylpyridin-4-imine (1-HPDI) is an organic compound belonging to the pyridine family. It is a colorless liquid with a boiling point of 156 °C and a melting point of -68 °C. 1-HPDI is an important intermediate in the synthesis of various pharmaceuticals and other compounds. It is also used in the production of dyes, pigments, and other organic compounds.

Scientific Research Applications

Metabolites and Metabolic Pathways

L-735,524, an HIV-1 protease inhibitor, undergoes extensive metabolism, including glucuronidation, pyridine N-oxidation, para-hydroxylation, 3'-hydroxylation, and N-depyridomethylation, with the urinary excretion representing a minor elimination pathway. The intact compound is the major component in urine, while each metabolite level is relatively low (Balani et al., 1995).

Enzymatic Catalysis and In Vitro Studies

BIIB021, an HSP90 inhibitor, is extensively metabolized primarily via hydroxylation, O-demethylation, and glutathione conjugation. The formation of a specific metabolite, M10, is catalyzed primarily by aldehyde oxidase, with the catalytic activity being the highest in monkeys, followed by mice, humans, and rats, indicating species-specific differences in metabolism (Xu et al., 2013).

Pharmacokinetics and Drug Metabolism

Human Urinary Excretion and Pharmacokinetics

The study of the pharmacokinetics of 7-hydroxycitronellal (7-HC) in humans after oral or dermal dosage revealed the identification of suitable metabolites for biomonitoring, with peak excretion occurring between 3 and 5 hours after oral application and about 10 hours after dermal administration. This research provides insights into the urinary excretion kinetics of fragrance compounds, which could be relevant for understanding the metabolism and excretion patterns of structurally similar compounds (Stoeckelhuber et al., 2017).

Future Directions

Novel 3,5-dimethylpyridin-4(1H)-one scaffold compounds have been synthesized and evaluated as AMP-activated protein kinase (AMPK) activators . Unlike direct AMPK activators, this series of compounds showed selective cell growth inhibitory activity against human breast cancer cell lines . This suggests potential future directions in the development of new therapeutics.

Properties

IUPAC Name

1-hydroxy-3,5-dimethylpyridin-4-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-9(10)4-6(2)7(5)8/h3-4,8,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEGLEZWTMEYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=C(C1=N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313547
Record name 1-hydroxy-3,5-dimethylpyridin-4-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76139-65-6
Record name NSC272272
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272272
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-hydroxy-3,5-dimethylpyridin-4-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.